Megastigmatrienone A
Overview
Description
Megastigmatrienone A is a chemical compound with the molecular formula C13H18O. It is a significant neutral aroma component in tobacco and is known for its spicy and tobacco-like aroma. This compound is often found as a mixture of four isomers and is a degradation product of carotenoids .
Scientific Research Applications
Megastigmatrienone A has a wide range of applications in scientific research, including:
Safety and Hazards
Future Directions
A feasibility study on the homogeneity and stability of Megastigmatrienone A has been conducted for the development of a certified reference material (CRM). The study found that atmospheric reactive radicals may be critical factors resulting in the decomposition of this compound. Argon-substituted packaging and storage temperatures below -20°C are practical alternatives to sustain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Megastigmatrienone A typically involves the oxidation of alpha-ionone by tert-butyl hydroperoxide under the catalysis of vanadyl acetylacetonate to generate 3-oxo-alpha-ionone. This intermediate is then hydroborated in ethanol solution to obtain 3-oxo-alpha-ionol. Finally, solid p-toluenesulfonic acid is directly added for reflux dehydration to prepare this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple and convenient, with mild conditions to facilitate industrial application .
Chemical Reactions Analysis
Types of Reactions
Megastigmatrienone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and p-toluenesulfonic acid for dehydration. The conditions are typically mild, involving reflux and ethanol solutions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 3-oxo-alpha-ionone and 3-oxo-alpha-ionol .
Mechanism of Action
The mechanism of action of Megastigmatrienone A involves the inhibition of NF-κB-dependent transcription, which is a key pathway in the inflammatory response. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines and leukocyte adhesion molecules .
Comparison with Similar Compounds
Megastigmatrienone A is similar to other megastigmane derivatives such as β-damascenone, 3-hydroxy-β-damascenone, and 3-oxo-7,8-dihydro-α-ionol. These compounds share similar structures and are also degradation products of carotenoids. this compound is unique due to its specific aroma profile and its significant role in the tobacco industry .
List of Similar Compounds
- β-Damascenone
- 3-Hydroxy-β-damascenone
- 3-Oxo-7,8-dihydro-α-ionol
- α-Ionone
- β-Ionone
- 7,8-Dihydro-β-ionone
- Damascone
Properties
IUPAC Name |
(4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5+,12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQXHTWJSZXYSK-DVIJZSFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C1C(=CC(=O)CC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/1\C(=CC(=O)CC1(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315386 | |
Record name | Megastigmatrienone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to pale yellowish liquid; Fruity floral tobacco-like aroma | |
Record name | 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.985-1.005 | |
Record name | 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers) | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5492-79-5, 13215-88-8, 5164-78-3 | |
Record name | Megastigmatrienone A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5492-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Megastigmatrienone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005492795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Megastigmatrienone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013215888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Megastigmatrienone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z,E)-4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E,E)-4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEGASTIGMATRIENONE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QY2F7PCN3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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